1-Boc-4-(Phenylamino)piperidine
Overview
Description
4-Anilino-1-Boc-piperidine, also known as tert-butyl 4-(phenylamino)piperidine-1-carboxylate, is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.4 g/mol . This compound is structurally similar to known opioids and is primarily used as an analytical reference standard . It is a precursor in the synthesis of 4-anilinopiperidine .
Mechanism of Action
Target of Action
The compound 1-Boc-4-(Phenylamino)piperidine, also known as tert-butyl 4-(phenylamino)piperidine-1-carboxylate, is primarily used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . These substances are potent opioids, which act on the opioid receptors in the body.
Mode of Action
Instead, it is converted into active compounds through several synthetic steps . These active compounds then bind to opioid receptors, mimicking the action of endogenous opioids to produce analgesic effects.
Action Environment
The action of this compound and its derivatives can be influenced by various environmental factors. For example, the compound is stable at room temperature, but it needs to avoid contact with strong oxidants and strong acids to avoid reactions . Under basic conditions, the BOC group can be deprotected, allowing the compound to regain its activity .
Biochemical Analysis
Biochemical Properties
1-Boc-4-(Phenylamino)piperidine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s phenylamino group can engage in hydrogen bonding and π-π interactions with amino acid residues in proteins, enhancing its binding affinity and specificity . Additionally, this compound can act as a substrate for enzymes involved in the synthesis of complex organic molecules .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways . The compound can also alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function . Furthermore, this compound impacts cellular metabolism by influencing the activity of metabolic enzymes and altering metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic activity . The compound’s phenylamino group can form hydrogen bonds and π-π interactions with amino acid residues, stabilizing the enzyme-substrate complex . Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . Its stability and activity may decrease over time, necessitating careful storage and handling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including cellular toxicity and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, but exceeding this threshold can lead to toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, altering the levels of metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s phenylamino group can enhance its binding affinity to specific transporters, promoting its accumulation in certain cellular compartments . Additionally, this compound can be localized to specific tissues based on its interactions with tissue-specific transporters and binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can be targeted to the mitochondria, influencing cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-1-Boc-piperidine typically involves the reaction of 4-anilinopiperidine with tert-butyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours until the reaction is complete. The product is isolated by extraction and purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of 4-Anilino-1-Boc-piperidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity . The product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-Anilino-1-Boc-piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the aniline group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as alkyl halides or acyl chlorides.
Deprotection: The Boc group can be removed using acids such as trifluoroacetic acid or hydrochloric acid in an organic solvent.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 4-Anilino-1-Boc-piperidine can be obtained.
Deprotected Product: The removal of the Boc group yields 4-anilinopiperidine.
Scientific Research Applications
4-Anilino-1-Boc-piperidine is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Analytical Reference Standard: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Precursor in Synthesis: It serves as a precursor in the synthesis of various pharmaceutical compounds, including opioids and other bioactive molecules.
Forensic Applications: The compound is used in forensic laboratories for the analysis of drug samples.
Comparison with Similar Compounds
4-Anilino-1-Boc-piperidine is structurally similar to other piperidine derivatives, such as:
4-Anilinopiperidine: The deprotected form of 4-Anilino-1-Boc-piperidine.
N-Phenethyl-4-piperidone: Another precursor used in the synthesis of opioids.
4-Anilino-N-phenethylpiperidine: A compound used in the synthesis of fentanyl analogs.
The uniqueness of 4-Anilino-1-Boc-piperidine lies in its Boc-protected aniline group, which provides stability and allows for selective deprotection under controlled conditions .
Properties
IUPAC Name |
tert-butyl 4-anilinopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-14(10-12-18)17-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIWISWAPVQGMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363439 | |
Record name | tert-Butyl 4-anilinopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822063 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
125541-22-2 | |
Record name | tert-Butyl 4-anilinopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(phenylamino)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BOC-4-AP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PB6P54SRS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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